molecular formula C13H23N5O B254150 C13H23N5O

C13H23N5O

Cat. No.: B254150
M. Wt: 265.35 g/mol
InChI Key: PBNQZRTUZJGGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C13H23N5O is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with a methyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H23N5O typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with appropriate triazine precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetone or ethanol and may require catalysts to facilitate the reaction. The process involves heating the reaction mixture to specific temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve the reaction rate and product purity. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

C13H23N5O undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

C13H23N5O has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of C13H23N5O involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethyl-4-piperidinol: A related compound used as an intermediate in the synthesis of various derivatives.

    2,2,6,6-tetramethyl-4-piperidone: Another similar compound with applications in organic synthesis.

Uniqueness

C13H23N5O is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H23N5O

Molecular Weight

265.35 g/mol

IUPAC Name

6-methyl-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C13H23N5O/c1-8-10(15-11(19)17-16-8)14-9-6-12(2,3)18-13(4,5)7-9/h9,18H,6-7H2,1-5H3,(H2,14,15,17,19)

InChI Key

PBNQZRTUZJGGKT-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C

Canonical SMILES

CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.